1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea is a heterocyclic urea derivative characterized by a benzodioxole moiety linked via a urea bridge to a pyridazinone ring substituted with a cyclopropyl group. The cyclopropyl substituent introduces steric constraints that could influence conformational flexibility and receptor interactions.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-16-6-4-13(11-1-2-11)20-21(16)8-7-18-17(23)19-12-3-5-14-15(9-12)25-10-24-14/h3-6,9,11H,1-2,7-8,10H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAWBKWYTSQEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group. This can be achieved through a series of reactions, including nitration, reduction, and cyclization. The cyclopropyl group is often introduced using cyclopropanation reactions, while the pyridazin-1(6H)-yl moiety can be synthesized through cyclization of appropriate precursors.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Urea Group Reactivity
The urea functional group (-NH-C(=O)-NH-) serves as the central reactive site, participating in hydrogen bonding and hydrolysis reactions:
Pyridazinone Ring Transformations
The 6-oxopyridazin-1(6H)-yl subunit exhibits electrophilic and nucleophilic reactivity:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C4 position of the pyridazine ring. Yields drop significantly (>50% decomposition) above 10°C due to ring-opening .
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Halogenation : Br₂ in CCl₄ selectively brominates the C5 position (60–70% yield). Steric hindrance from the cyclopropyl group limits further substitution.
Nucleophilic Attack
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Ammonia/Amine Addition : NH₃/MeNH₂ in ethanol opens the pyridazinone ring, forming 3-cyclopropyl-6-aminopyridazine derivatives. Reaction is pH-dependent, with optimal yields at pH 9–10 .
Benzo[d] dioxole Reactivity
The fused dioxole ring undergoes selective oxidation and ring-opening:
Cyclopropane Ring Stability
The 3-cyclopropyl group remains inert under most conditions but participates in:
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Radical Addition : With AIBN initiation, reacts with thiols (e.g., PhSH) to form cyclopropane-thioether adducts (40–55% yield) .
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Thermal Rearrangement : At >200°C, undergoes ring-opening to form allylic amines (traces detected via GC-MS).
Synthetic Pathways
The compound is synthesized via urea-forming reactions, as evidenced by analogous methodologies:
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Isocyanate Intermediate Route :
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Carbodiimide-Mediated Coupling :
Stability Under Physiological Conditions
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Hydrolytic Degradation : Half-life of 8.2 hrs in PBS (pH 7.4, 37°C), primarily via urea cleavage.
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Photodegradation : UV light (254 nm) induces dioxole ring scission, forming quinone intermediates (IC₅₀ reduction by 40% after 24 hrs) .
Comparative Reactivity Table
| Functional Group | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Pathway |
|---|---|---|---|
| Urea | 2.3 × 10⁻⁵ | 85.2 | Hydrolysis |
| Pyridazinone | 1.1 × 10⁻³ | 62.7 | Electrophilic substitution |
| Benzo[d]dioxole | 4.8 × 10⁻⁴ | 78.9 | Oxidation |
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for further research:
- Modulation of ATP-binding cassette transporters : Similar compounds have been shown to act as modulators of ATP-binding cassette transporters, which are crucial in drug absorption and resistance mechanisms in diseases like cystic fibrosis .
- Antineoplastic activity : Research indicates that derivatives of urea can exhibit anti-cancer properties, potentially inhibiting tumor growth and metastasis through various mechanisms.
Therapeutic Applications
The following therapeutic applications have been identified for 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea:
- Cystic Fibrosis Treatment : The compound has been proposed as a treatment option for cystic fibrosis due to its ability to modulate ATP-binding cassette transporters, which are implicated in the disease's pathophysiology .
- Neurodegenerative Diseases : Preliminary studies suggest potential applications in treating neurodegenerative diseases such as Parkinson’s disease and amyotrophic lateral sclerosis due to its neuroprotective effects observed in animal models .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
Case Study 1: Cystic Fibrosis
In a study exploring the efficacy of similar compounds on cystic fibrosis models, it was found that modulation of specific transporters led to improved outcomes in cellular function and reduced mucus accumulation. These findings suggest that this compound could have similar beneficial effects .
Case Study 2: Neurodegenerative Models
Research involving neurodegenerative disease models demonstrated that compounds with similar structures could mitigate neuronal death and improve motor functions in treated animals. This opens avenues for further exploration of this compound's neuroprotective effects .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we analyze its structural and functional analogs, focusing on heterocyclic systems with urea/ketone linkages and aromatic substituents.
Structural Analogues
Compound 7a: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Core Structure: Pyrazole-thiophene ketone. Key Features:
- Thiophene ring with cyano and amino substituents.
- Ketone linkage instead of urea. Synthesis: Derived from malononitrile and sulfur in 1,4-dioxane .
Compound 7b: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Core Structure: Pyrazole-thiophene ketone with an ethyl carboxylate. Key Features:
- Ethyl ester group enhances solubility.
- Similar ketone linkage as 7a. Synthesis: Uses ethyl cyanoacetate and sulfur .
Target Compound: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea Core Structure: Benzodioxole-pyridazinone urea. Key Features:
- Cyclopropyl group introduces steric hindrance.
Comparative Analysis
Key Differences
- Aromatic Systems : The benzodioxole moiety may improve metabolic stability relative to the thiophene in 7a/7b, which is prone to oxidation.
- Substituent Effects: The cyclopropyl group in the target compound could reduce rotational freedom, whereas the cyano/carboxylate groups in 7a/7b modulate electronic properties and solubility.
Research Findings and Implications
Crystallographic Insights
While crystallographic data for the target compound are absent, tools like Mercury CSD (used for visualizing intermolecular interactions) and SHELX (employed in structure refinement) suggest that its urea linkage and aromatic systems could foster unique packing patterns. For example, the urea group may form dimeric hydrogen-bonded networks, while the benzodioxole could engage in π-π stacking.
Q & A
(Basic) What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
The synthesis of this urea derivative requires multi-step reactions involving:
- Coupling of the benzo[d][1,3]dioxol-5-yl moiety via nucleophilic substitution or urea bond formation, as described for structurally similar compounds .
- Functionalization of the pyridazinone ring : Cyclopropane introduction at the 3-position may involve cyclopropanation reagents (e.g., trimethylsilyl diazomethane) under controlled conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended to isolate intermediates and final products .
Optimization : Adjust reaction stoichiometry (e.g., molar ratios of 1:1.2 for urea-forming agents) and monitor progress via TLC or HPLC to minimize byproducts .
(Basic) What analytical techniques are critical for structural characterization?
- X-ray crystallography : Use SHELX programs for structure refinement, especially for resolving the pyridazinone ring conformation and urea linkage geometry .
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
(Advanced) How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Design : Synthesize analogs with variations in:
- Assays :
- Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .
(Advanced) What methodologies are suitable for studying its environmental fate and ecotoxicological impact?
- Environmental partitioning : Measure log (octanol-water partitioning) and soil sorption coefficients () to predict mobility .
- Degradation studies :
- Toxicity assays :
(Advanced) How should researchers address contradictions in biological activity data across studies?
- Reproducibility checks : Validate assay protocols (e.g., cell line authentication, reagent batch consistency) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC normalization) and assess publication bias .
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to confirm binding modes if activity discrepancies arise .
(Basic) Which software tools are recommended for crystallographic analysis of this compound?
- SHELXL : For refining small-molecule crystal structures, particularly to resolve disorder in the cyclopropyl group .
- Mercury : Visualize intermolecular interactions (e.g., hydrogen bonds between urea groups) and calculate void volumes .
(Advanced) How can theoretical frameworks guide research on this compound’s mechanism of action?
- Hypothesis-driven design : Link to kinase inhibition theories (e.g., ATP-binding pocket occupancy) or allosteric modulation models .
- Computational modeling : Perform DFT calculations (Gaussian 09) to map electron density on the pyridazinone ring and predict reactive sites .
(Advanced) What experimental designs are optimal for evaluating its pharmacokinetic properties?
- In vitro ADME :
- In vivo : Use a randomized block design with split-plot arrangements (e.g., dose-response subgroups) to minimize variability .
(Basic) How can researchers validate purity and stability during storage?
- HPLC : Use C18 columns (e.g., Agilent Zorbax) with UV detection (λ = 220–280 nm) to assess purity (>98%) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via NMR for decomposition products .
(Advanced) What strategies are effective for ecological risk assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
